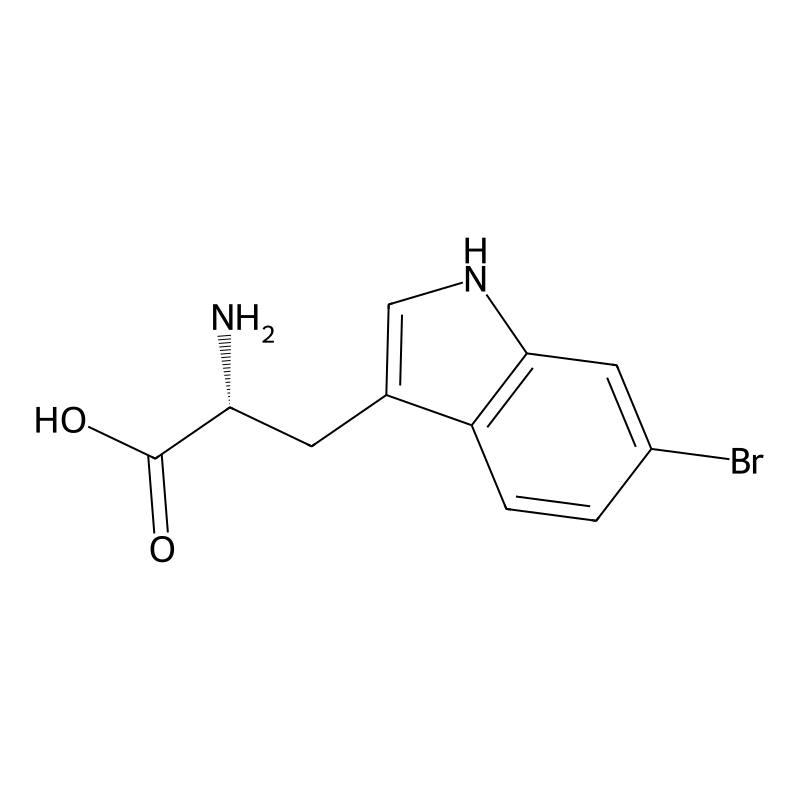(R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Indole derivative
The molecule contains an indole group, a bicyclic aromatic ring system found in many biologically active molecules. Indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antibacterial activities . Research into (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid could explore similar bioactivities.
Chirality and Target Specificity
The presence of the (R) stereochemistry indicates a specific spatial arrangement of the molecule. This chirality can be crucial for interacting with biological targets. Research could investigate if (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid binds to specific enzymes or receptors due to its stereochemical configuration.
Bromine substitution
The bromine atom on the indole ring can potentially influence the molecule's properties. Bromine substitution can affect a molecule's reactivity, lipophilicity (fat solubility), and binding affinity to biological targets. Studies could explore how the bromine group on (R)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid modulates its potential biological activity.








